
N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of fluorine atoms in the compound enhances its chemical stability and biological activity .
Méthodes De Préparation
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide can be achieved through various synthetic pathways. One common method involves the reaction of 4,6-difluorobenzo[d]thiazole with propionyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These methods are optimized for large-scale production to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide undergoes various chemical reactions, including:
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition disrupts cellular respiration and energy production, leading to the compound’s biological effects . Additionally, the compound can increase nitrate reductase activity in plants, promoting growth and biomass accumulation .
Comparaison Avec Des Composés Similaires
N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide can be compared with other benzothiazole derivatives, such as:
- N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
These compounds share similar structural features but differ in their substituents and biological activities. The presence of fluorine atoms in this compound enhances its chemical stability and biological activity compared to other benzothiazole derivatives .
Propriétés
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2OS/c1-2-8(15)13-10-14-9-6(12)3-5(11)4-7(9)16-10/h3-4H,2H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWIBAFXDOVRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(C=C(C=C2S1)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B2704820.png)

![1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2704822.png)
![3-[4-(Difluoromethoxy)phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B2704826.png)
![2-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2704827.png)
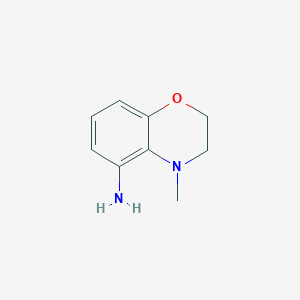
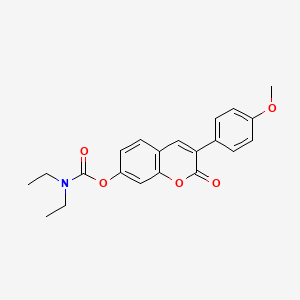
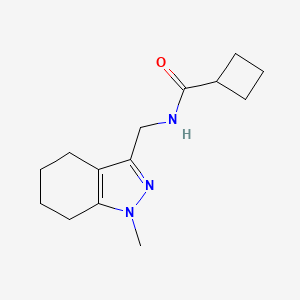
![N-[4-(1,3-Thiazol-2-yl)butan-2-yl]prop-2-enamide](/img/structure/B2704834.png)

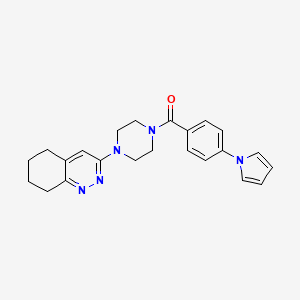
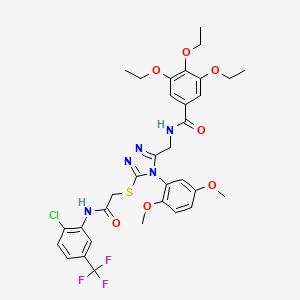
![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2704841.png)
![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2704843.png)
